1,3-bis[(4-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives This compound is characterized by the presence of two 4-fluorophenylmethoxy groups attached to the benzo[c]chromen-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and benzo[c]chromen-6-one.
Etherification: The 4-fluorophenol undergoes etherification with a suitable reagent, such as methyl iodide, to form 4-fluorophenylmethoxy.
Coupling Reaction: The 4-fluorophenylmethoxy groups are then coupled with the benzo[c]chromen-6-one core using a coupling agent like palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Material Science: It is explored for its potential use in the development of advanced materials with unique optical and electronic properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,9-BIS[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.
1-ETHYNYL-4-FLUOROBENZENE: A fluorobenzene derivative with different functional groups, used in various chemical reactions and applications.
Uniqueness
1,3-BIS[(4-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of two 4-fluorophenylmethoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H18F2O4 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
1,3-bis[(4-fluorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18F2O4/c28-19-9-5-17(6-10-19)15-31-21-13-24(32-16-18-7-11-20(29)12-8-18)26-22-3-1-2-4-23(22)27(30)33-25(26)14-21/h1-14H,15-16H2 |
InChI Key |
SUUQWSPRUFIDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F)OC2=O |
Origin of Product |
United States |
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